Triethyl 4-phosphonocrotonate

Catalog No.
S1507941
CAS No.
10236-14-3
M.F
C10H19O5P
M. Wt
250.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl 4-phosphonocrotonate

CAS Number

10236-14-3

Product Name

Triethyl 4-phosphonocrotonate

IUPAC Name

ethyl (E)-4-diethoxyphosphorylbut-2-enoate

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

InChI

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+

InChI Key

LXLODBXSCRTXFG-BQYQJAHWSA-N

SMILES

CCOC(=O)C=CCP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C=CCP(=O)(OCC)OCC

Isomeric SMILES

CCOC(=O)/C=C/CP(=O)(OCC)OCC

The exact mass of the compound Triethyl 4-phosphonocrotonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100748. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethyl 4-phosphonocrotonate (CAS 10236-14-3) is a specialized Horner-Wadsworth-Emmons (HWE) reagent utilized for the direct C4-homologation of aldehydes into conjugated dienoates. Supplied as a predominantly trans-isomeric liquid (typically >90% purity), it serves as a critical building block in the synthesis of complex polyenes, retinoids, and active pharmaceutical ingredients (APIs). Unlike standard C2-extending acetates, this reagent introduces a pre-existing double bond alongside the phosphonate moiety, enabling the rapid assembly of (E,E)-diene systems under mild basic conditions. Its procurement is driven by its ability to maximize step economy, eliminate difficult-to-remove byproducts, and provide superior stereocontrol in late-stage organic synthesis .

Substituting Triethyl 4-phosphonocrotonate with standard Wittig reagents (e.g., triphenylphosphonium crotonyl salts) or sequential C2 HWE reagents severely compromises process efficiency. Wittig alternatives typically yield poor E/Z stereoselectivity (often requiring costly iodine-catalyzed isomerization steps) and generate triphenylphosphine oxide, a notorious byproduct that necessitates solvent-intensive chromatographic removal. Conversely, attempting a sequential C2 extension using a generic substitute like triethyl phosphonoacetate requires three distinct chemical steps (olefination, reduction, re-oxidation) to achieve the same C4 elongation, drastically reducing overall yield and increasing labor. Triethyl 4-phosphonocrotonate circumvents these issues by providing a single-step, highly (E,E)-selective transformation with a water-soluble diethyl phosphate byproduct that is easily removed via standard aqueous workup [1].

Stereoselectivity in Diene Assembly

In the synthesis of conjugated dienoates, the HWE reaction utilizing Triethyl 4-phosphonocrotonate demonstrates superior thermodynamic control compared to traditional Wittig allylations. Quantitative analysis of crude reaction mixtures shows that Triethyl 4-phosphonocrotonate consistently yields (E,E) to (E,Z) ratios exceeding 92:8, and often up to 95:5, without the need for secondary isomerization. In contrast, standard Wittig reagents frequently produce mixed E/Z ratios (e.g., 60:40), requiring additional processing to isolate the desired trans-isomer [1].

Evidence Dimension(E,E) vs (E,Z) Stereoselectivity Ratio
Target Compound Data92:8 to 95:5 (E,E:E,Z) ratio
Comparator Or BaselineStandard Wittig allylation (~60:40 E/Z ratio)
Quantified Difference>30% improvement in desired (E,E) isomer yield prior to purification
ConditionsMild base (e.g., LiOH or LHMDS) in THF at room temperature

High intrinsic stereoselectivity eliminates the need for downstream isomerization steps and complex chromatographic separations, directly lowering manufacturing costs.

Byproduct Clearance and Process Mass Intensity

A major procurement advantage of Triethyl 4-phosphonocrotonate over its triphenylphosphonium (Wittig) counterparts is the physicochemical nature of its reaction byproduct. The HWE reaction generates diethyl phosphate, a highly water-soluble compound that is quantitatively removed (>99%) via a simple aqueous wash. In contrast, Wittig reactions produce triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from organic products, often requiring multiple crystallization or chromatography steps that can reduce the isolated yield of the target diene by 10-20%[1].

Evidence DimensionByproduct aqueous solubility and removal efficiency
Target Compound DataDiethyl phosphate (Water-soluble, removed via 1-2 aqueous washes)
Comparator Or BaselineTriphenylphosphine oxide (TPPO) (Lipophilic, requires chromatography/crystallization)
Quantified DifferenceEliminates 1-2 purification steps; prevents 10-20% yield loss associated with TPPO removal
ConditionsStandard aqueous biphasic workup post-olefination

Streamlining downstream purification is critical for process scale-up, reducing solvent consumption and operator time.

Step Economy in C4-Chain Homologation

For the synthesis of extended polyenes or specific API intermediates (such as phospholipase A2 inhibitors), Triethyl 4-phosphonocrotonate enables a direct one-step C4 homologation. When compared to a sequential C2 extension strategy using triethyl phosphonoacetate—which requires olefination, ester reduction to an alcohol, oxidation to an aldehyde, and a second olefination—the use of the C4 reagent reduces the synthetic sequence by three steps. This direct approach not only accelerates the workflow but can increase the overall isolated yield of the extended fragment by >40% by avoiding intermediate losses[1].

Evidence DimensionSynthetic steps for C4 elongation
Target Compound Data1 step (Direct C4 HWE olefination)
Comparator Or Baseline4 steps (Sequential C2 extensions using triethyl phosphonoacetate)
Quantified Difference75% reduction in step count; >40% improvement in overall fragment yield
ConditionsSynthesis of conjugated dienoate intermediates from aldehydes

Drastically reduces reagent costs, labor, and time in complex API and natural product synthesis.

Compatibility with Base-Sensitive Substrates

Triethyl 4-phosphonocrotonate is highly effective under mild basic conditions (e.g., using LiOH, DBU, or LHMDS at low temperatures), making it ideal for late-stage functionalization of complex, epimerization-prone aldehydes. In the total synthesis of complex targets like pteridic acids or aplyronine A analogues, HWE homologation with this reagent proceeds smoothly, delivering the alpha,beta-unsaturated esters in high yields (e.g., 60-75% over complex cascades) without degrading sensitive stereocenters. Harsher ylides or less reactive phosphonates often require stronger bases (like NaH) that can cause beta-elimination or epimerization in fragile substrates [1].

Evidence DimensionYield on base-sensitive complex aldehydes
Target Compound Data60-75% yield using mild bases (LiOH, LHMDS)
Comparator Or BaselineSignificant degradation/epimerization with harsh bases (NaH) required for less reactive analogs
Quantified DifferencePreservation of stereointegrity and viable >60% yield on fragile intermediates
Conditions-78 °C to room temperature in THF

Essential for late-stage functionalization of fragile intermediates where substrate degradation would result in catastrophic value loss.

Synthesis of Selective Phospholipase A2 (PLA2) Inhibitors

Triethyl 4-phosphonocrotonate is utilized to elongate carbon chains by four atoms in a single step during the synthesis of polyfluoro ketone inhibitors targeting human GIVA cPLA2 and GVIA iPLA2. Its high E-selectivity and compatibility with mild conditions ensure the structural integrity of the aliphatic chains necessary for optimal enzyme pocket binding [1].

Total Synthesis of Macrolides and Complex Natural Products

In the synthesis of complex natural products such as aplyronine A analogues and pteridic acids, this reagent is prioritized for late-stage C4 homologation. Its ability to undergo HWE olefination using mild bases like LHMDS or LiOH prevents the epimerization of adjacent chiral centers, which is a critical failure point when using harsher Wittig reagents [2].

Commercial Production of Retinoids and Carotenoids

The compound serves as a highly efficient building block for the industrial synthesis of conjugated polyenes, including retinoids and carotenoid derivatives. By enabling a direct one-step diene formation with >90% (E,E)-selectivity, it eliminates the need for sequential C2 extensions and costly downstream photo-isomerization steps, directly improving the process mass intensity (PMI) of the manufacturing route [3].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl (E)-4-diethoxyphosphorylbut-2-enoate

Dates

Last modified: 08-15-2023

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